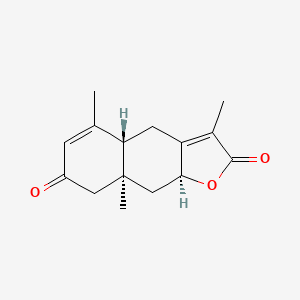
Chlorantholide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Chlorantholide B, such as chlorabietol B, involves complex organic synthesis techniques. For example, the synthesis of the nominal enantiomer of chlorabietol B from (-)-abietic acid through a 13-step process highlights the intricacies involved. Key steps include an oxidative [3+2] cycloaddition to install the dihydrobenzofuran moiety, and an Aldol reaction followed by elimination and reduction to introduce a long chain with three cis double bonds. This synthesis underscores the challenges and the structural revision required for compounds in this class due to discrepancies in NMR spectra between synthetic and natural samples (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of Chlorantholide B can be inferred from related studies on chlorophyll derivatives. The electronic structure of the enolate anion of chlorophyll b, synthesized under deoxygenated conditions, has been characterized by NMR and electronic absorption spectroscopy. This analysis sheds light on the aromatic pathway perturbations caused by the enolate anion formation, maintaining the macrocycle's aromaticity (Hynninen et al., 2005).
Chemical Reactions and Properties
Chlorantholide B and related compounds undergo a variety of chemical reactions. For example, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides demonstrates a method for introducing chloro groups into complex molecules. This approach is essential for synthesizing compounds like chlorolissoclimide, indicating the potential for functionalizing molecules similar to Chlorantholide B (Quinn et al., 2016).
Physical Properties Analysis
The physical properties of Chlorantholide B can be compared to those of similar compounds. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been determined via X-ray diffraction and IR spectroscopy. Such studies provide insight into the physical characteristics of chlorinated organic compounds, which may parallel those of Chlorantholide B (Arslan et al., 2007).
Chemical Properties Analysis
The chemical properties of Chlorantholide B, inferred from related compounds, involve interactions with light and oxygen. For example, the synthesis of chlorophyll b via chlorophyllide a oxygenase involves the oxidation of chlorophyll a's methyl group to a formyl group. This reaction is essential for understanding the photochemical and oxygen-related properties of chlorophyll derivatives and, by extension, compounds like Chlorantholide B (Eggink et al., 2004).
Mecanismo De Acción
Target of Action
Chlorantholide B is a natural compound isolated from the herbs of Chloranthus elatior
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that allow organisms to function . These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances. Understanding the biochemical pathways affected by Chlorantholide B would provide insights into its mechanism of action and potential therapeutic applications.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Currently, there is no available information on the pharmacokinetics of Chlorantholide B
Result of Action
The molecular and cellular effects of Chlorantholide B’s action are currently unknown due to the lack of scientific research on this specific compound
Propiedades
IUPAC Name |
(4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQUXKMKKKGSSD-KCQAQPDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@H]3C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorantholide B | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


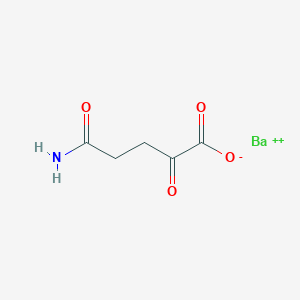
![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

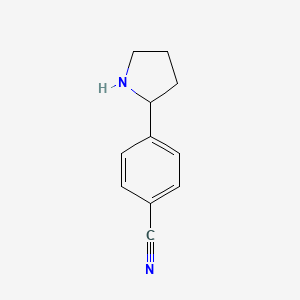

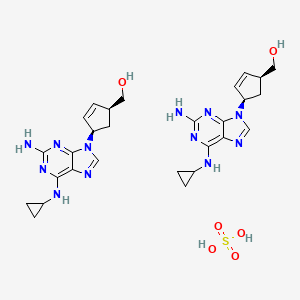
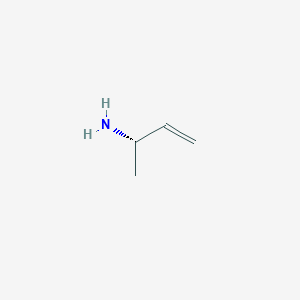
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)